molecular formula C14H16N2O2 B597656 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 147663-44-3

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B597656
CAS No.: 147663-44-3
M. Wt: 244.294
InChI Key: DKLVGYZHJFBJRP-UHFFFAOYSA-N
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Description

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazolone derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Introduction of different functional groups at various positions on the pyrazolone ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes

    Receptor Binding: Binding to specific receptors to modulate cellular responses

    Pathway Modulation: Affecting signaling pathways to alter cellular functions

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific isobutyryl group, which may impart distinct chemical and biological properties compared to other pyrazolone derivatives.

Properties

CAS No.

147663-44-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.294

IUPAC Name

5-methyl-4-(2-methylpropanoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-9(2)13(17)12-10(3)15-16(14(12)18)11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

DKLVGYZHJFBJRP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C(=O)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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